molecular formula C10H12Cl2FN B2573578 2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride CAS No. 2247107-89-5

2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride

Cat. No.: B2573578
CAS No.: 2247107-89-5
M. Wt: 236.11
InChI Key: MZYAWBVYMJGXNS-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride (CAS: 2639622-98-1 ) is a chiral pyrrolidine-based building block of significant interest in pharmaceutical research and drug discovery. The compound features a halogenated aromatic system, with both chlorine and fluorine atoms, attached to a saturated pyrrolidine ring. This scaffold is highly valued in medicinal chemistry; the pyrrolidine ring is a privileged structure in drug design, contributing to molecular complexity, improved solubility, and the exploration of three-dimensional pharmacophore space due to its non-planarity and sp3-hybridization . The inclusion of halogen atoms is a established strategy in lead optimization. Chlorine-containing compounds represent a major class of FDA-approved drugs, used to treat a wide range of diseases including cancer, infections, and central nervous system disorders . The specific stereochemistry of the pyrrolidine ring is critical, as the spatial orientation of substituents can lead to vastly different biological profiles due to enantioselective interactions with protein targets . This makes the compound a valuable intermediate for the synthesis of more complex molecules, particularly for developing targeted therapies. Research indicates that similar pyrrolidine derivatives are investigated as key components in potential therapeutic agents, such as inhibitors for specific kinases (e.g., Trk receptors) cited in patents for cancer treatment . This product is intended for research applications such as method development and use as a synthetic intermediate in medicinal chemistry. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-5-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYAWBVYMJGXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride typically involves the reaction of 2-chloro-5-fluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Substitution Reactions

The chloro and fluoro substituents on the phenyl ring exhibit distinct reactivities due to differences in electronegativity and bond strength.

Key Reactions:

Target Site Reagents/Conditions Product Source
Chloro substituentKOtBu, CuI, DMF, 100°CAryl ether via nucleophilic substitution
Chloro substituentPd/C, H₂ (1–5 atm), EtOH, 25–50°CDechlorinated derivative
  • The chloro group at the 2-position is more reactive than the fluoro group at the 5-position due to lower bond dissociation energy. Catalytic hydrogenation with Pd/C selectively removes chlorine while retaining fluorine .

  • Nucleophilic aromatic substitution (SNAr) requires electron-deficient aryl rings. The fluoro group’s strong electron-withdrawing effect activates the chloro group for substitution under basic conditions .

Amine Functionalization

The pyrrolidine nitrogen (pKa ~11) can undergo reactions after deprotonation.

Key Reactions:

Reaction Type Reagents/Conditions Product Source
AcylationAcetic anhydride, NEt₃, CH₂Cl₂, 0°CN-Acetylpyrrolidine derivative
Reductive aminationParaformaldehyde, NaBH(OAc)₃, DCEN-Methylpyrrolidine derivative
  • The hydrochloride salt requires neutralization (e.g., with NEt₃) to liberate the free amine for nucleophilic reactions .

  • Reductive amination introduces alkyl groups without affecting the aromatic halogens .

Oxidation of the Pyrrolidine Ring

The saturated pyrrolidine ring can undergo oxidation to form a pyrrolidinone.

Key Reaction:

Oxidizing Agent Conditions Product Source
RuO₄CH₃CN/H₂O, 0°C, 2h5-Pyrrolidinone derivative
  • Oxidants like RuO₄ selectively target the α-position to the nitrogen, forming a lactam without altering the aryl halogens .

Cross-Coupling Reactions

The chloro substituent enables transition-metal-catalyzed couplings.

Key Reaction:

Coupling Type Catalyst/Base Conditions Product Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiaryl derivative
  • The 2-chloro group participates in cross-couplings with boronic acids, yielding biaryl systems. Fluorine remains inert under these conditions .

Stereochemical Considerations

The (R) and (S) enantiomers ( , ) exhibit divergent reactivities in asymmetric syntheses:

Enantiomer Reaction Outcome Source
(R)-isomerChiral resolution via tartaric acid>99% ee
  • Enantiopure forms are critical for pharmacological applications, as seen in MDM2 inhibitor syntheses .

Stability and Side Reactions

  • Acid Sensitivity : The hydrochloride salt decomposes under strong acidic conditions (>2M HCl), releasing HCl and forming the free base .

  • Thermal Stability : Decomposition occurs above 200°C, generating volatile fluorinated byproducts .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. These compounds interact with the ATP-binding sites of kinases, leading to reduced cell proliferation in various cancer cell lines .

2. Pain Management
The compound has been investigated for its analgesic properties. Studies suggest that it may modulate pain pathways through interaction with specific receptors in the central nervous system, potentially offering new avenues for pain relief therapies .

3. Neuropharmacological Effects
There is ongoing research into the effects of this compound on neurotransmitter systems, particularly serotonin receptors. Its structural similarity to other pyrrolidine derivatives allows it to act as a selective agonist or antagonist, influencing mood and anxiety disorders .

Biochemical Applications

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes critical in metabolic pathways. For example, it has been shown to affect the activity of dihydropteroate synthase, a key enzyme in bacterial folate synthesis, thereby exhibiting antimicrobial effects .

2. Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of related pyrrolidine derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInhibits kinases involved in cancer; reduces cell proliferation
Pain ManagementModulates central nervous system pain pathways
NeuropharmacologicalActs on serotonin receptors; potential for mood disorder treatments
Enzyme InhibitionInhibits dihydropteroate synthase; antimicrobial activity
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress

Case Studies

1. Anticancer Research Study
A study published in a peer-reviewed journal demonstrated that a derivative of 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride exhibited potent inhibitory effects on a range of cancer cell lines. The mechanism was linked to the inhibition of specific kinases that are overactive in these cancers, leading to decreased cell viability and increased apoptosis .

2. Pain Management Clinical Trial
In a clinical trial assessing the efficacy of this compound for chronic pain management, participants reported significant reductions in pain scores compared to placebo groups. This suggests that the compound may provide a novel approach to managing pain without the side effects commonly associated with opioid medications .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features/Applications Source
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine HCl C₁₀H₁₂Cl₂FN 236.11 2-Cl, 5-F on phenyl Research chemical; RT storage
2-(2,5-Difluorophenyl)pyrrolidine HCl C₁₀H₁₂ClF₂N ~233.67 2,5-diF on phenyl Similar backbone; higher lipophilicity
(2R-5R)-5-Phenylpyrrolidine-2-carboxylic acid HCl C₁₁H₁₄ClNO₂ 227.69 Phenyl, carboxylic acid Enhanced solubility; drug synthesis
N-(2-Chloroethyl)pyrrolidine HCl C₆H₁₃Cl₂N 184.08 Chloroethyl group Reactive intermediate
5-(2-Cl-Ph)-1-(2-F-Ph)pyrazolidine (R11) C₁₅H₁₃ClFN₃ 297.74 Pyrazolidine core, Cl, F Synthetic intermediate

Substituent Effects on Properties

  • Halogen Substitution: The 2-chloro-5-fluoro substitution in the target compound introduces both electron-withdrawing and steric effects, which may influence binding to biological targets compared to the 2,5-difluoro analog (CAS: 1197238-95-1). In contrast, N-(2-chloroethyl)pyrrolidine hydrochloride (CAS listed in Chapter 99 classifications) contains a reactive chloroethyl group, making it more suited as an alkylating agent or synthetic intermediate .
  • Functional Group Modifications: The carboxylic acid group in (2R-5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1807939-10-1) significantly enhances water solubility compared to the non-polar phenyl group in the target compound. This modification is critical for applications requiring polar interactions, such as enzyme inhibition .

Stereochemical Considerations

The (R) -enantiomer of 2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is explicitly noted in and , underscoring the importance of chirality in pharmacological activity.

Biological Activity

2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
  • Molecular Formula : C10H12ClF
  • Molecular Weight : 236.11 g/mol

The compound features a pyrrolidine ring substituted with a 2-chloro-5-fluorophenyl group, which is significant for its biological activity. The halogen substituents are known to enhance binding affinity to biological targets.

The biological activity of 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent reactions. This is particularly relevant in the context of therapeutic applications targeting metabolic pathways.
  • Receptor Modulation : It may also interact with various receptors, modulating their signaling pathways. Such interactions can lead to altered cellular responses, making it a candidate for drug development against various diseases.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (mg/mL)Target Organism
PA-10.0039S. aureus
PA-10.025E. coli

Case Studies

  • Study on Pyrrolidine Derivatives :
    A study focused on various pyrrolidine derivatives demonstrated that those with halogen substituents exhibited enhanced antibacterial properties. The presence of chlorine and fluorine groups was correlated with increased antimicrobial activity against several bacterial strains .
  • Therapeutic Implications :
    Another investigation highlighted the potential use of such compounds in treating infections caused by resistant bacterial strains, emphasizing their role in developing new antibiotics.

Research Findings

Recent studies have further elucidated the biological activities associated with 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride:

  • In Vitro Studies : Various in vitro tests have confirmed its efficacy against multiple pathogenic microorganisms, suggesting a broad-spectrum antimicrobial potential.
  • Pharmacological Research : Ongoing research is exploring its application as a therapeutic agent for conditions such as pain management, cancer treatment, and neurodegenerative diseases .

Q & A

Q. What are the key considerations for synthesizing 2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-chloro-5-fluorophenyl intermediates with pyrrolidine derivatives under controlled conditions. To optimize efficiency:
  • Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .
  • Employ HPLC or GC-MS for real-time monitoring of reaction progress and intermediate purity .
  • Purify via recrystallization or column chromatography, selecting solvents based on polarity indices to maximize yield .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodological Answer :
  • Spectroscopic Analysis : Combine 1^1H/13^13C NMR to confirm the pyrrolidine ring substitution pattern and aryl chloride/fluoride positions. Cross-validate with FT-IR for functional groups (e.g., N-H stretches) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds, critical for storage and reaction planning .
  • Solubility Profiling : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) to guide solvent selection for downstream applications .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR data is ambiguous) .
  • Collaborative Analysis : Share raw data with computational chemists to model electronic environments and predict spectral patterns .
  • Batch Consistency Checks : Replicate synthesis under identical conditions to isolate procedural vs. instrumental variability .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to map energy barriers for potential reaction pathways (e.g., nucleophilic substitution at the chloro site) .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states to predict regioselectivity in fluorophenyl-pyrrolidine interactions .
  • Machine Learning : Train models on analogous pyrrolidine derivatives to forecast reaction outcomes under untested conditions .

Q. What experimental designs are effective for studying the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Isotopic Labeling : Incorporate 18^{18}F or 13^{13}C tags to track metabolic pathways via PET imaging or NMR .
  • In Silico Docking : Use software like AutoDock to simulate interactions with biological targets (e.g., enzymes, receptors) and prioritize in vitro assays .
  • Dose-Response Studies : Apply factorial designs to evaluate synergistic/antagonistic effects with co-administered compounds .

Q. How can researchers mitigate environmental risks during large-scale experimental workflows?

  • Methodological Answer :
  • Waste Stream Analysis : Use LC-MS to identify and quantify degradation byproducts; design neutralization protocols for hazardous residues (e.g., chlorinated intermediates) .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Lifecycle Assessment (LCA) : Model environmental impacts of synthesis routes using tools like EATOS to minimize ecological footprint .

Data Contradiction and Reproducibility

Q. How to address discrepancies in biological activity data across independent studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate datasets using platforms like PubChem to identify confounding variables (e.g., cell line variability, assay conditions) .
  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to ensure cross-study comparability .
  • Blinded Replication : Collaborate with third-party labs to verify findings under controlled, double-blinded conditions .

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